![molecular formula C16H12N6S B2413899 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-61-8](/img/structure/B2413899.png)
3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
“3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrimidine, a vital heterocyclic moiety that plays a crucial role in various biological procedures and cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Synthesis Analysis
Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. It’s a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
The synthetic versatility of pyrimidine allows for the creation of structurally diverse derivatives. This includes analogs derived from the substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Scientific Research Applications
Anticancer Activity
The compound has shown potential in the field of cancer research. For instance, thiazolopyrimidine derivatives, which share a similar structure with the compound , have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells . These compounds led to cell death by apoptosis as they inhibited the CDK enzyme .
Antimicrobial Activity
The compound’s antimicrobial potential has been explored as well. For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs, which are structurally similar to the compound, have shown good activity against S. aureus .
Analgesic and Anti-inflammatory Activity
The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess these pharmacological activities .
Antioxidant Activity
The compound might also have antioxidant properties. This is suggested by the fact that triazolothiadiazine and its derivatives, which are structurally similar to the compound, have been found to possess antioxidant activities .
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs. This is suggested by the fact that triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess antiviral activities .
Enzyme Inhibition
The compound might also have the potential to inhibit various enzymes. This is suggested by the fact that triazolothiadiazine and its derivatives, which are structurally similar to the compound, have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The compound could potentially be used in the development of antitubercular drugs. This is suggested by the fact that triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess antitubercular activities .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is a part of the compound’s structure, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been associated with the suppression of cancer cell growth.
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding . The ability of the compound to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit good antitumor activities .
Future Directions
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a focus of ongoing research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
3-phenyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-6-13(7-3-1)22-15-14(20-21-22)16(19-11-18-15)23-10-12-5-4-8-17-9-12/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSQVPIEOVEID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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